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Momelotinib dose reduction toxicity
management

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Momelotinib

CAS No.: 1056634-68-4

Cat. No.: S001626

Dose Modification Guidelines

The table below summarizes the official dose modification recommendations for managing adverse reactions

to momelotinib.

Toxicity Type Severity Criteria Recommended Action

Thrombocytopenia  Baseline platelets 2100 Reduce daily dose by 50 mg from the last given
x 10°/L, then fall to 20 dose [1].
to <50 x 10°/L

Baseline platelets 250 Interrupt treatment until platelets 250 x 10°/L; restart
to <100 x 10°/L, then at 50 mg below the last given dose [1].
fall to <20 x 10°/L

Baseline platelets <50 x Interrupt treatment until platelets recover to
109/L, then fall to <20 x  baseline; restart at 50 mg below the last given
10°/L dose [1].

Neutropenia ANC <0.5 x 10°/L Interrupt treatment until ANC 20.75 x 10°/L; restart
at 50 mg below the last given dose [1].
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Toxicity Type Severity Criteria Recommended Action

Hepatotoxicity ALT/AST >5x ULN (or Interrupt treatment until AST/ALT <2x ULN (or
baseline) ANDIOR Total baseline) and bilirubin <1.5x ULN (or baseline).
Bilirubin >2x ULN (or Restart at 50 mg below the last given dose.
baseline) Permanently discontinue if recurrence [1].

Other Non- Grade 3 or higher (or Interrupt until toxicity resolves to Grade 1 or lower

Hematologic Grade 2 or higher (or baseline); restart at 50 mg below the last given
bleeding) dose [1].

> Critical Administration Note: Treatment should be permanently discontinued in patients unable to

tolerate the 100 mg once-daily dose [1].

Toxicity Profiles and Management Protocols

For your experimental design and risk assessment, the following detailed profiles of key toxicities are

derived from integrated analyses of phase 3 clinical trials.

e Hematologic Toxicities

o Thrombocytopenia: This was the most common hematologic adverse event leading to
discontinuation, with a rate of 4% in a large pooled analysis (n=725) [2]. Any-grade
thrombocytopenia occurred in 25% of patients, with 20% of patients overall developing new or
worsening thrombocytopenia (platelets <50 x 10%/L) [3] [1].

o Neutropenia: Any-grade neutropenia was less frequent, occurring in 7% of patients [2]. Severe
neutropenia (ANC <0.5 x 10°/L) was observed in 2% of patients treated with momelotinib [3].

o Management Protocol: Obtain a complete blood count (CBC) before initiating treatment and
periodically during treatment as clinically indicated [3] [1]. Adhere strictly to the dose
modification guidelines in the table above.

o Hepatotoxicity

o Incidence and Monitoring: In clinical trials, new or worsening elevations of ALT and AST (all
grades) occurred in 23% and 24% of patients, respectively. However, Grade 3 and 4
transaminase elevations were rare (1% and 0.5%, respectively). The median time to onset of
any grade transaminase elevation was 2 months, with 75% of cases occurring within 4
months [3].
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o Management Protocol: Conduct liver function tests (LFTs) at baseline, every month for the
first 6 months of treatment, and periodically thereafter [3]. For actionable findings, follow the
dose modification guidelines in the table above.

¢ Non-Hematologic Toxicities

o Common Events: The most common non-hematologic treatment-emergent adverse event is
diarrhea (any grade: 27%; grade =3: 3%). Other common (=20%) adverse reactions include
hemorrhage, bacterial infection, fatigue, dizziness, and nausea [2] [3].

o Peripheral Neuropathy: Be aware that peripheral neuropathy has been observed. In one
early-phase study, treatment-emergent peripheral neuropathy was documented in 44% of
treated patients (n=100), with a median time to onset of 32 weeks [4]. Management may involve
dose reduction or discontinuation [4].

o Infections: Serious infections (including bacterial, viral, and COVID-19) occurred in 13% of
patients [3]. Do not initiate momelotinib in patients with active infections. Monitor patients
closely for signs of infection and initiate appropriate treatment promptly [1].

Mechanism of Action and Experimental Context

The following diagram illustrates memelotinib's multi-modal mechanism of action, which is crucial for

understanding its efficacy and toxicity profile in your research.
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¢ JAK1/JAK2 Inhibition: Momelotinib and its major metabolite M21 are potent inhibitors of JAK1 and
JAK2. This suppresses the dysregulated JAK-STAT signaling pathway, leading to reduced production
of inflammatory cytokines and control of myeloproliferation. This mechanism underlies the drug's
effect on improving constitutional symptoms (e.g., fatigue, night sweats) and reducing splenomegaly
[51 (3] [6].

¢ ACVR1 Inhibition: Momelotinib uniquely inhibits ACVR1 (Activin A Receptor Type 1, also known as
ALK2). ACVRL1 is a key regulator of iron homeostasis. Its inhibition blocks the SMAD2/3 signaling
pathway, leading to a downstream decrease in the expression of the iron-regulatory hormone
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hepcidin in the liver. Lower hepcidin levels increase iron availability for erythropoiesis, which is the
basis for momelotinib's therapeutic benefit in ameliorating anemia in myelofibrosis [5] [3] [6].

Key Considerations for Researchers

¢ Long-Term Safety Profile: An integrated analysis of three phase 3 trials demonstrated that
momelotinib has a consistent safety profile without evidence of long-term or cumulative
toxicity. The median treatment exposure was 11.3 months, with 12% of patients remaining on
therapy for =5 years [2].

¢ Drug Interactions: Momelotinib is primarily metabolized by CYP3A4 [5]. Concomitant use with
strong CYP3A4 inducers may decrease momelotinib exposure, requiring additional monitoring.
Momelotinib is also an inhibitor of BCRP; co-administration with BCRP substrates (e.g.,
rosuvastatin) requires dose adjustment of the concomitant drug [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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